molecular formula C19H18F2N4OS B11190163 2,4-Difluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide

2,4-Difluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide

Cat. No.: B11190163
M. Wt: 388.4 g/mol
InChI Key: UAZHKOOSBHTCNH-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with difluoro groups and a piperidine ring, which is further connected to a thiophene-pyrazole moiety

Preparation Methods

The synthesis of 2,4-Difluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide involves multiple steps, typically starting with the preparation of the core benzamide structure. The synthetic route may include:

    Formation of the Benzamide Core: This step involves the reaction of 2,4-difluorobenzoyl chloride with an amine to form the benzamide.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Thiophene-Pyrazole Moiety: This involves the formation of the pyrazole ring followed by its attachment to the thiophene group, which is then connected to the piperidine ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

2,4-Difluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2,4-Difluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.

    Industrial Applications: It can be used in the synthesis of other complex organic compounds, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2,4-Difluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide include:

These compounds share structural similarities but differ in their specific functional groups and overall structure, which can lead to different properties and applications. The uniqueness of this compound lies in its combination of the thiophene-pyrazole moiety with the difluorobenzamide core, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C19H18F2N4OS

Molecular Weight

388.4 g/mol

IUPAC Name

2,4-difluoro-N-[1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

InChI

InChI=1S/C19H18F2N4OS/c20-12-3-4-14(15(21)10-12)19(26)22-13-5-7-25(8-6-13)18-11-16(23-24-18)17-2-1-9-27-17/h1-4,9-11,13H,5-8H2,(H,22,26)(H,23,24)

InChI Key

UAZHKOOSBHTCNH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(C=C(C=C2)F)F)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

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